molecular formula C13H15NO4 B8694295 1-(4-Methoxybenzyl)-5-oxoproline CAS No. 116404-25-2

1-(4-Methoxybenzyl)-5-oxoproline

Cat. No. B8694295
M. Wt: 249.26 g/mol
InChI Key: FWFUCUAZXZTVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04670562

Procedure details

A solution of 16.80 g of sodium hydroxide pellets in 175 ml of water was treated with 75 g of (±)-1-[(4-methoxyphenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone and the mixture was heated for two hours with a steam bath. The solution was cooled to room temperature and extracted with diethyl ether (2×300 ml). The aqueous phase was acidified to about pH=1 with 50 ml of concentrated hydrochloric acid and extracted with dichloromethane (3×250 ml). The dried (Na2SO4) organic phase was vacuum filtered and concentrated to an oil which solidified on standing (80 g). The solid was recrystallized from toluene (300 ml) to give 34.18 g of crystals, m.p. 103°-104.5° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
(±)-1-[(4-methoxyphenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][N:12]2[CH:16]([C:17]([O:19]C)=[O:18])[CH2:15][CH2:14][C:13]2=[O:21])=[CH:7][CH:6]=1>O>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][N:12]2[C:13](=[O:21])[CH2:14][CH2:15][CH:16]2[C:17]([OH:19])=[O:18])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
(±)-1-[(4-methoxyphenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
Quantity
75 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CN1C(CCC1C(=O)OC)=O
Name
Quantity
175 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for two hours with a steam bath
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (Na2SO4) organic phase
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from toluene (300 ml)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CN1C(CCC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 34.18 g
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.